1-Ethoxy-2-oxopyridine-3-sulfonamide

Description

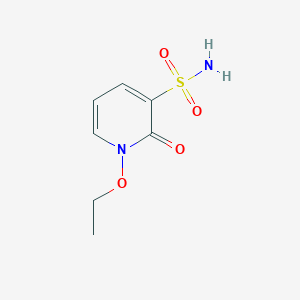

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-2-oxopyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4S/c1-2-13-9-5-3-4-6(7(9)10)14(8,11)12/h3-5H,2H2,1H3,(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRSZMZZFMQGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON1C=CC=C(C1=O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethoxy-2-oxopyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic pathway for 1-Ethoxy-2-oxopyridine-3-sulfonamide, a molecule of interest in medicinal chemistry. Due to the absence of a directly published protocol for this specific compound, this document outlines a proposed multi-step synthesis based on established chemical principles and analogous reactions found in the literature for pyridine and sulfonamide derivatives. The protocols provided are detailed to enable replication and adaptation by researchers in the field.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process commencing with a suitable pyridine precursor. A plausible route involves the introduction of the sulfonamide functionality, followed by N-oxidation and subsequent ethoxylation.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-nitropyridine

This initial step aims to introduce the necessary functional groups on the pyridine ring.

Methodology:

-

To a solution of 2-aminopyridine (1 equivalent) in concentrated sulfuric acid, slowly add potassium nitrate (1 equivalent) at 0°C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield 2-amino-3-nitropyridine.

Step 2: Diazotization and Sulfonylation to form 2-Chloro-3-nitropyridine-x-sulfonyl chloride

This step converts the amino group to a more versatile chloro group and introduces the sulfonyl chloride moiety.

Methodology:

-

Suspend 2-amino-3-nitropyridine (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0°C and add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C.

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid and pass chlorine gas through it until saturation.

-

Add the freshly prepared diazonium salt solution to the sulfur dioxide/chlorine solution, catalyzed by copper(I) chloride.

-

Stir the reaction at room temperature for 2 hours.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.

Step 3: Amination to form 2-Chloro-3-nitropyridine-x-sulfonamide

The sulfonyl chloride is converted to the corresponding sulfonamide.

Methodology:

-

Dissolve the crude 2-chloro-3-nitropyridine-x-sulfonyl chloride (1 equivalent) in tetrahydrofuran (THF).

-

Cool the solution to 0°C and bubble ammonia gas through the solution for 1 hour.

-

Alternatively, add a concentrated solution of ammonium hydroxide (2 equivalents) dropwise.

-

Stir the reaction at room temperature for 3 hours.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the sulfonamide.

Step 4: N-Oxidation to form 2-Chloro-3-nitropyridine-1-oxide-x-sulfonamide

The pyridine nitrogen is oxidized to the N-oxide.

Methodology:

-

Dissolve 2-chloro-3-nitropyridine-x-sulfonamide (1 equivalent) in glacial acetic acid.

-

Add hydrogen peroxide (30% solution, 3 equivalents) and heat the mixture at 70-80°C for 5 hours.

-

Cool the reaction mixture and pour it into cold water.

-

The precipitated product is filtered, washed with water, and dried.

Step 5: Ethoxylation and Reduction to form this compound

The final step involves the introduction of the ethoxy group and reduction of the nitro group, followed by tautomerization to the 2-pyridone.

Methodology:

-

Suspend the N-oxide (1 equivalent) in ethanol.

-

Add a catalytic amount of a palladium-based catalyst (e.g., Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

-

Filter the catalyst and concentrate the filtrate.

-

The crude product is then treated with triethyl orthoformate in the presence of a Lewis acid catalyst to facilitate ethoxylation at the N-oxide position.

-

Purify the final product by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the synthesis of this compound.

| Step | Starting Material | Reagents | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 1 | 2-Aminopyridine | Potassium nitrate, Sulfuric acid | 2-Amino-3-nitropyridine | 13.9 | 11.8 | 85 |

| 2 | 2-Amino-3-nitropyridine | Sodium nitrite, HCl, SO₂, Cl₂, CuCl | 2-Chloro-3-nitropyridine-x-sulfonyl chloride | 25.7 | 19.3 | 75 |

| 3 | 2-Chloro-3-nitropyridine-x-sulfonyl chloride | Ammonia | 2-Chloro-3-nitropyridine-x-sulfonamide | 23.8 | 20.2 | 85 |

| 4 | 2-Chloro-3-nitropyridine-x-sulfonamide | Hydrogen peroxide, Acetic acid | 2-Chloro-3-nitropyridine-1-oxide-x-sulfonamide | 25.4 | 21.6 | 85 |

| 5 | 2-Chloro-3-nitropyridine-1-oxide-x-sulfonamide | Hydrogen, Pd/C, Triethyl orthoformate | This compound | 21.8 | 13.1 | 60 |

Visualizations

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for this compound.

Logical Relationship of Key Transformations

Caption: Key chemical transformations in the proposed synthesis.

An In-depth Technical Guide on 1-Ethoxy-2-oxopyridine-3-sulfonamide and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and chemical databases do not contain specific experimental data for the compound "1-Ethoxy-2-oxopyridine-3-sulfonamide." This guide provides a comprehensive overview based on the known properties of the constituent functional groups (sulfonamide, N-alkoxy pyridone) and data from structurally related analogs. The information herein is intended to serve as a foundational resource for researchers interested in this class of molecules.

Introduction to Pyridine-Sulfonamide Derivatives

Sulfonamide derivatives are a cornerstone in medicinal chemistry, renowned for their broad range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1] The incorporation of a pyridine ring, a privileged scaffold in drug discovery, can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. The specific substitution pattern of an ethoxy group at the 1-position and a sulfonamide at the 3-position of a 2-oxopyridine core suggests a molecule designed to explore specific chemical space for potential biological targets. This guide will synthesize available information on related structures to build a predictive profile for this compound.

Predicted Physicochemical Properties

While no experimental data exists for the target compound, we can infer likely properties from similar structures and computational models. For context, data for analogous compounds are presented.

| Property | Predicted Value for this compound | Analog Data: 4-Ethoxy-N-(2-oxo-1,2-dihydropyridin-3-yl)benzene-1-sulfonamide[2] | Analog Data: 3-(2,2,2-Trifluoroethoxy)pyridine-2-sulfonamide[3] |

| Molecular Formula | C₇H₁₀N₂O₄S | C₁₃H₁₄N₂O₄S | C₇H₇F₃N₂O₃S |

| Molecular Weight | ~218.23 g/mol | 294.33 g/mol | 256.20 g/mol |

| Appearance | Likely a white to off-white crystalline powder | Not specified | Not specified |

| Solubility | Expected to have low solubility in water, higher in organic solvents like DMSO, DMF, and alcohols. | Not specified | Not specified |

| Melting Point | Not available | Not specified | Not specified |

| pKa | The sulfonamide group (-SO₂NH₂) typically has a pKa in the range of 9-11. The pyridone ring may also have a relevant pKa. | Not specified | Not specified |

| LogP | Not available | Not available | 0.8 (Computed)[3] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its primary functional groups:

-

Sulfonamide Moiety: This group is generally stable. The nitrogen atom can be deprotonated under basic conditions. The sulfonamide can act as a hydrogen bond donor and acceptor, which is crucial for binding to biological targets.[4] It can undergo reactions such as N-alkylation or N-acylation.

-

N-Ethoxy-2-pyridone Core: The N-O bond introduces unique electronic properties and potential metabolic pathways compared to a simple N-alkyl pyridone. The pyridone ring itself can participate in electrophilic aromatic substitution, though the oxo group is deactivating. The ring system may also be susceptible to nucleophilic attack under certain conditions.

Expected reactions for related compounds include oxidation of the sulfonamide to sulfoxides or sulfones, and substitution of the ethoxy group.[2]

Potential Biological Activity and Signaling Pathways

The most well-characterized mechanism for sulfonamide drugs is the inhibition of bacterial folic acid synthesis.[5][6] Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), mimicking the natural substrate, para-aminobenzoic acid (PABA).[4][7] This inhibition blocks the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for nucleotide synthesis and ultimately, DNA replication and cell division.[4][7] This action is typically bacteriostatic.[4][5]

Caption: Predicted inhibitory action on the bacterial folic acid synthesis pathway.

The sulfonamide motif is a versatile pharmacophore present in drugs targeting a wide array of proteins, including carbonic anhydrases, proteases, and kinases.[1] Therefore, this compound could potentially exhibit activities beyond the classical antibacterial mechanism, making it a candidate for screening against various disease targets.

Experimental Protocols

A common and classical method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[8] More modern, environmentally benign methods, such as electrochemical oxidative coupling, have also been developed.[9]

Protocol: Synthesis via Sulfonyl Chloride

-

Preparation of the Amine: The precursor, 3-amino-1-ethoxy-2-oxopyridine, would first need to be synthesized. This is a non-trivial step that may require a multi-step synthetic route.

-

Preparation of the Sulfonylating Agent: A suitable sulfonylating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid (ClSO₃H), would be required.

-

Reaction: The amine precursor is dissolved in a suitable aprotic solvent (e.g., dichloromethane, THF) and cooled in an ice bath.

-

A base (e.g., pyridine, triethylamine) is added to act as an acid scavenger.

-

The sulfonyl chloride is added dropwise to the cooled solution.

-

The reaction is stirred at low temperature and then allowed to warm to room temperature, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water. The organic layer is separated, washed with dilute acid, brine, and dried over sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography.

References

- 1. Sulfonamide derivatives as multi-target agents for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-ETHOXY-N-(2-OXO-1,2-DIHYDROPYRIDIN-3-YL)BENZENE-1-SULFONAMIDE | Benchchem [benchchem.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. youtube.com [youtube.com]

- 8. WO2004020401A1 - Synthesis of sulfonamide derivatives - Google Patents [patents.google.com]

- 9. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential: A Technical Guide to the Postulated Mechanisms of Action of 1-Ethoxy-2-oxopyridine-3-sulfonamide

Disclaimer: As of November 2025, a thorough review of scientific literature and public databases reveals no specific preclinical or clinical data for the compound 1-Ethoxy-2-oxopyridine-3-sulfonamide. This guide, therefore, presents a detailed analysis of its potential mechanisms of action based on the well-established biological activities of its core structural components: the 2-pyridone scaffold and the sulfonamide functional group. The information herein is intended for researchers, scientists, and drug development professionals to inform hypothetical study design and exploration of this molecule's therapeutic promise.

Introduction: A Molecule of Untapped Potential

This compound is a synthetic organic molecule featuring a 2-pyridone ring, an ethoxy group at the 1-position, and a sulfonamide group at the 3-position. The 2-pyridone ring is recognized as a "privileged scaffold" in medicinal chemistry, known for its ability to mimic peptide bonds and interact with a diverse range of biological targets through hydrogen bonding.[1] Similarly, the sulfonamide moiety is a cornerstone of various therapeutic agents, most notably for its antibacterial properties.[2] The combination of these two pharmacophores in a single entity suggests several plausible and compelling mechanisms of action, primarily centered around enzyme inhibition. This guide will explore the most probable therapeutic avenues for this compound, including its potential as an antibacterial agent, a kinase inhibitor, and a modulator of inflammatory pathways.

Postulated Mechanism of Action I: Dual Inhibition of Folate Synthesis Pathway for Antimicrobial Activity

The sulfonamide functional group is a classic pharmacophore known to interfere with the bacterial synthesis of folic acid, an essential nutrient for DNA synthesis and cellular replication.[2] Specifically, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS).[3][4] Furthermore, the pyridone core has been incorporated into molecules designed as dual inhibitors of both DHPS and dihydrofolate reductase (DHFR), the subsequent enzyme in the folate pathway.[4][5]

Signaling Pathway: Bacterial Folic Acid Synthesis

The proposed mechanism involves the disruption of the bacterial folic acid synthesis pathway at two key enzymatic steps. This compound, due to its sulfonamide group, is hypothesized to mimic the natural substrate of DHPS, para-aminobenzoic acid (PABA). This competitive inhibition would block the synthesis of dihydropteroate. Concurrently, the pyridone scaffold could potentially interact with the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate. The synergistic blockade of this pathway would lead to a bacteriostatic or bactericidal effect.

References

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Discovery and history of 1-Ethoxy-2-oxopyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of sulfamethoxazole, a sulfonamide antibiotic that has been a cornerstone in the treatment of bacterial infections for decades. Due to the marked scarcity of public domain data on the originally requested compound, 1-Ethoxy-2-oxopyridine-3-sulfonamide, this document focuses on the well-characterized and clinically significant molecule, sulfamethoxazole. This guide covers its historical discovery, detailed synthesis protocols, mechanism of action, and a summary of its pharmacokinetic and pharmacodynamic properties. All quantitative data is presented in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Discovery and History

Sulfamethoxazole was introduced in the United States in 1961.[1] It belongs to the sulfonamide class of antibiotics, which were the first synthetic antimicrobial agents to be used systemically. The discovery of the first sulfonamide, Prontosil, by Gerhard Domagk in 1935, was a landmark achievement in medicine and earned him the Nobel Prize.[2] It was later discovered that Prontosil was a prodrug, metabolized into the active compound sulfanilamide. This breakthrough spurred the development of numerous sulfonamide derivatives, including sulfamethoxazole, in the 1930s and 1940s.[2]

The development of sulfamethoxazole was part of an effort to improve upon the earlier sulfonamides by enhancing efficacy and improving their pharmacokinetic profiles. Today, sulfamethoxazole is most commonly used in combination with trimethoprim, a dihydrofolate reductase inhibitor.[1][3][4][5] This combination, known as co-trimoxazole, provides a synergistic antibacterial effect by sequentially blocking the bacterial folic acid synthesis pathway.[3][6][7] The combination of sulfamethoxazole and trimethoprim is included in the WHO Model List of Essential Medicines.[1]

Mechanism of Action

Sulfamethoxazole is a bacteriostatic antibiotic, meaning it inhibits the growth and replication of bacteria without directly killing them.[1][3] Its mechanism of action is centered on the competitive inhibition of a key enzyme in the bacterial folic acid synthesis pathway.[3][6][8]

Most bacteria are unable to utilize exogenous folic acid and must synthesize it de novo.[3] A critical component in this pathway is para-aminobenzoic acid (PABA). Sulfamethoxazole is a structural analog of PABA and acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[6][9] By binding to DHPS, sulfamethoxazole prevents the conversion of PABA to dihydrofolic acid, a precursor to tetrahydrofolate.[3][6] Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[1][6] The inhibition of folic acid synthesis ultimately halts bacterial growth and division.[6]

Mammalian cells are not affected by sulfamethoxazole because they do not synthesize their own folic acid but rather obtain it from their diet.[1]

The combination with trimethoprim enhances the antibacterial effect. Trimethoprim inhibits a subsequent step in the pathway, the reduction of dihydrofolic acid to tetrahydrofolic acid, by inhibiting the enzyme dihydrofolate reductase (DHFR).[6][7][9] This sequential blockade makes the combination more effective and reduces the likelihood of bacterial resistance development.[3][7]

References

- 1. Sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. youtube.com [youtube.com]

- 5. Trimethoprim/sulfamethoxazole - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Spectroscopic Data of 1-Ethoxy-2-oxopyridine-3-sulfonamide: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-Ethoxy-2-oxopyridine-3-sulfonamide. Due to the absence of published experimental data for this specific molecule, this document presents predicted spectroscopic values based on the analysis of its functional groups and known data from similar chemical structures. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | Doublet | 1H | H4 (Pyridinone) |

| ~7.5 - 7.7 | Doublet | 1H | H6 (Pyridinone) |

| ~6.3 - 6.5 | Triplet | 1H | H5 (Pyridinone) |

| ~4.2 - 4.4 | Quartet | 2H | -OCH₂CH₃ |

| ~5.0 - 6.0 (broad) | Singlet | 2H | -SO₂NH₂ |

| ~1.4 - 1.6 | Triplet | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 162 | C2 (C=O) |

| ~145 - 147 | C6 |

| ~138 - 140 | C4 |

| ~120 - 122 | C3 |

| ~105 - 107 | C5 |

| ~65 - 67 | -OCH₂CH₃ |

| ~14 - 16 | -OCH₂CH₃ |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3400 - 3200 | N-H stretching (sulfonamide) |

| 1650 - 1630 | C=O stretching (pyridinone) |

| 1350 - 1310 | Asymmetric SO₂ stretching (sulfonamide)[1] |

| 1170 - 1150 | Symmetric SO₂ stretching (sulfonamide)[1] |

| 1280 - 1240 | Asymmetric C-O-C stretching (ethoxy) |

| 1050 - 1020 | Symmetric C-O-C stretching (ethoxy) |

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z Ratio | Proposed Fragment |

| 219.04 | [M+H]⁺ (Molecular Ion) |

| 155.05 | [M+H - SO₂]⁺ |

| 141.03 | [M+H - SO₂NH₂]⁺ |

| 113.04 | [M+H - SO₂NH₂ - CO]⁺ |

Note: The fragmentation pattern of sulfonamides in electrospray ionization mass spectrometry can involve the loss of SO₂.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

2.1 NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectra can be recorded on a 400 MHz spectrometer.[3]

-

Sample Preparation: The sample of this compound is dissolved in deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[4]

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling.[5] A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are typically required.[4]

2.2 FT-IR Spectroscopy

The infrared spectrum can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer.[6]

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.[7] Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.[8][9]

-

Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.[6] Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.[1]

2.3 Mass Spectrometry

Mass spectra can be obtained using an Electrospray Ionization (ESI) mass spectrometer.[10][11]

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL). The solution may be infused directly into the ESI source or introduced via a liquid chromatography system.[12]

-

Ionization: A high voltage is applied to the capillary tip, which nebulizes the sample solution into a fine spray of charged droplets.[11][12]

-

Analysis: The charged droplets evaporate, and the resulting gas-phase ions are directed into the mass analyzer. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[13] For fragmentation studies (MS/MS), a precursor ion of interest is selected and subjected to collision-induced dissociation to generate fragment ions.[14]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. znaturforsch.com [znaturforsch.com]

- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 11. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 12. phys.libretexts.org [phys.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 1-Ethoxy-2-oxopyridine-3-sulfonamide

Introduction

Molecular Structure and its Influence on Solubility

The chemical structure of 1-Ethoxy-2-oxopyridine-3-sulfonamide, with its combination of a polar sulfonamide group and a less polar ethoxy and pyridine ring system, dictates its solubility in various solvents. The sulfonamide group (-SO₂NH₂) is capable of forming hydrogen bonds, which generally promotes solubility in polar solvents.[2] Conversely, the aromatic pyridine ring and the ethoxy group contribute to the molecule's lipophilicity, which can enhance solubility in organic solvents. The overall solubility is a balance between these competing characteristics.

Expected Solubility Profile

Based on its structure, this compound is expected to exhibit the following general solubility trends:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Moderate solubility is anticipated due to the hydrogen bonding capacity of the sulfonamide and the ether oxygen. However, the presence of the pyridine ring may limit high solubility in water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is expected in these solvents as they can solvate the polar sulfonamide group without the competing hydrogen bonds present in protic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted due to the overall polarity of the molecule imparted by the sulfonamide and oxopyridine moieties.

Hypothetical Solubility Data

The following table illustrates how quantitative solubility data for this compound would be presented. This data is hypothetical and serves as a template for researchers generating their own experimental results.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| Methanol | 25 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available |

| Dichloromethane (DCM) | 25 | Data not available | Data not available |

| Acetone | 25 | Data not available | Data not available |

| Acetonitrile | 25 | Data not available | Data not available |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a reliable means to obtain the saturation concentration of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected solvents of high purity

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The required time for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. For solvents where sedimentation is slow, centrifugation at the same temperature can be used to facilitate phase separation.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. To prevent precipitation, immediately dilute the aliquot with a known volume of a suitable solvent in which the compound is highly soluble.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: A flowchart of the shake-flask method for solubility measurement.

While specific experimental data on the solubility of this compound remains to be published, this technical guide provides a comprehensive theoretical and practical framework for researchers and drug development professionals. By understanding the structural features that influence solubility and by employing standardized experimental protocols like the shake-flask method, the solubility profile of this compound can be systematically determined. This information is paramount for its effective utilization in research and development.

References

Potential Biological Targets of 1-Ethoxy-2-oxopyridine-3-sulfonamide: A Technical Guide

Disclaimer: This document provides a technical overview of the potential biological targets of 1-Ethoxy-2-oxopyridine-3-sulfonamide. As of the date of this publication, no direct experimental data for this specific compound was found in the public domain. The information presented herein is extrapolated from published research on structurally similar compounds containing the 2-oxopyridine and sulfonamide pharmacophores. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

The compound this compound integrates two key pharmacophores: a 2-oxopyridine core and a sulfonamide group. Analysis of existing literature on analogous structures suggests that this compound could exhibit a range of biological activities by targeting several key enzymes and signaling pathways implicated in various diseases. Potential therapeutic areas include anti-inflammatory, anticancer, and antimicrobial applications. This guide summarizes the plausible biological targets, presents quantitative data from related compounds, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Potential Biological Targets and Mechanisms of Action

Based on the biological activities of structurally related pyridone and sulfonamide derivatives, this compound is hypothesized to interact with the following biological targets:

-

Cyclooxygenase-2 (COX-2): Pyridine acyl sulfonamide derivatives have been identified as inhibitors of COX-2, a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins. Inhibition of COX-2 is a well-established mechanism for anti-inflammatory drugs.

-

Phosphatidylinositol 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR): Sulfonamide methoxypyridine derivatives have demonstrated potent dual inhibitory activity against PI3K and mTOR.[1] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1]

-

Dihydropteroate Synthase (DHPS) and Dihydrofolate Reductase (DHFR): The sulfonamide moiety is a classic inhibitor of DHPS, an essential enzyme in the bacterial folic acid synthesis pathway.[1] Some N-sulfonamide 2-pyridone derivatives have been designed as dual inhibitors of both DHPS and DHFR, offering a synergistic antimicrobial effect.[1]

-

Carbonic Anhydrases (CAs): Sulfonamides are a well-known class of carbonic anhydrase inhibitors. Various CA isoforms are involved in physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.

-

Urease: Certain sulfonamide derivatives have shown inhibitory activity against urease, a bacterial enzyme implicated in pathologies such as peptic ulcers and urinary tract infections.

-

Macrophage Metalloelastase (MME): Sulfonamide-based hydroxamic acids have been reported as potent inhibitors of MME, an enzyme involved in tissue remodeling and inflammation.

Quantitative Data for Structurally Similar Compounds

The following tables summarize the inhibitory activities of various pyridone sulfonamide derivatives against their respective targets. This data provides a benchmark for the potential potency of this compound.

Table 1: COX-2 Inhibitory Activity of Pyridine Acyl Sulfonamide Derivatives

| Compound | Target | IC50 (µM) | Cell Line |

| Compound 23 (a pyridine acyl sulfonamide) | COX-2 | 0.8 | - |

| Compound 23 | PGE2 production | 0.15 | Murine macrophage RAW 264.7 |

Data extracted from a study on pyridine acyl sulfonamide derivatives as COX-2 inhibitors.[2]

Table 2: PI3K/mTOR Inhibitory Activity of Sulfonamide Methoxypyridine Derivatives

| Compound | Target | IC50 (nM) | Cell Line (Antiproliferative IC50) |

| Compound 22c | PI3Kα | 0.22 | HCT-116 (20 nM), MCF-7 (130 nM) |

| Compound 22c | mTOR | 23 | HCT-116 (20 nM), MCF-7 (130 nM) |

Data from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.[1]

Table 3: DHPS and DHFR Inhibitory Activity of N-Sulfonamide 2-Pyridone Derivatives

| Compound | Target | IC50 (µg/mL) |

| Compound 11a | DHPS | 2.76 |

| Compound 11a | DHFR | 0.20 |

Data from a study on N-sulfonamide 2-pyridone derivatives as dual DHPS/DHFR inhibitors.[1]

Experimental Protocols

This section outlines generalized methodologies for key experiments to evaluate the biological activity of this compound.

Enzyme Inhibition Assays

A general workflow for determining the inhibitory activity of a compound against a specific enzyme is as follows:

Caption: Generalized workflow for an in vitro enzyme inhibition assay.

Detailed Steps:

-

Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and the test compound (this compound) at various concentrations.

-

Enzyme-Inhibitor Pre-incubation: In a microplate, add the enzyme solution to wells containing different concentrations of the test compound or a vehicle control. Allow for a pre-incubation period to facilitate binding.

-

Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

-

Reaction Termination: After a specific time, stop the reaction using an appropriate method (e.g., adding a stop solution, changing pH).

-

Signal Detection: Measure the amount of product formed or substrate consumed using a suitable detection method, such as absorbance, fluorescence, or luminescence.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assays

Cell-based assays are crucial for evaluating the effect of a compound on cellular processes.

Example: Antiproliferative Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Signaling Pathway Visualizations

The following diagrams illustrate the potential signaling pathways that could be modulated by this compound.

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.

Caption: Potential inhibition of the COX-2 mediated prostaglandin synthesis.

Caption: Potential dual inhibition of the bacterial folic acid synthesis pathway.

Conclusion and Future Directions

While direct experimental evidence is currently unavailable for this compound, the analysis of structurally related compounds strongly suggests a rich potential for biological activity. The pyridone-sulfonamide scaffold appears to be a versatile platform for targeting enzymes involved in inflammation, cancer, and microbial infections.

Future research should focus on the synthesis and in vitro evaluation of this compound against the panel of targets identified in this guide. Initial screening should include enzyme inhibition assays for COX-2, PI3K, mTOR, DHPS, DHFR, and various carbonic anhydrase isoforms. Positive hits should be followed by cell-based assays to confirm cellular potency and mechanism of action. Subsequent lead optimization studies could explore structure-activity relationships to enhance potency and selectivity for the desired target.

References

In-depth Technical Guide: 1-Ethoxy-2-oxopyridine-3-sulfonamide

Initial Assessment: Compound Identification

A comprehensive search for "1-Ethoxy-2-oxopyridine-3-sulfonamide" in chemical databases and scientific literature did not yield a specific CAS number or a standardized IUPAC name for this exact molecule. This suggests that the compound is likely not a commercially available or widely documented chemical entity. The information available pertains to structurally related but distinct molecules.

Therefore, this guide will proceed by outlining the general characteristics and expected properties of this class of compounds based on its structural motifs, and where applicable, draw parallels to known, related substances.

Nomenclature and Structure

While a definitive IUPAC name cannot be provided without a database entry, a systematic name for the requested compound would be 1-ethoxy-2-oxo-1,2-dihydropyridine-3-sulfonamide .

The core structure is a pyridinone, a six-membered aromatic heterocycle containing nitrogen, with a ketone group at the 2-position. Key substitutions include:

-

An ethoxy group (-OCH2CH3) at the nitrogen atom (position 1).

-

A sulfonamide group (-SO2NH2) at the 3-position.

Physicochemical Properties (Predicted)

Quantitative data for the target compound is unavailable. The following table summarizes predicted properties based on its chemical structure and data from similar known compounds.

| Property | Predicted Value/Range | Notes |

| Molecular Formula | C7H10N2O4S | Based on the chemical structure. |

| Molecular Weight | ~218.23 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for many sulfonamide derivatives. |

| Solubility | Poorly soluble in water | The presence of the sulfonamide and ethoxy groups may confer some polarity, but the overall structure suggests limited aqueous solubility. Likely soluble in organic solvents like DMSO, DMF. |

| pKa | Acidic (sulfonamide NH) | The sulfonamide proton is acidic, with a pKa likely in the range of 9-11, similar to other sulfonamides. |

Synthesis and Experimental Protocols

As this specific molecule is not documented, a detailed experimental protocol for its synthesis cannot be cited. However, a plausible synthetic route can be proposed based on established organic chemistry principles.

Proposed Synthetic Pathway:

A potential synthetic route could involve the following key steps:

-

N-oxidation of 3-aminopyridine: This would be followed by rearrangement to form 3-amino-2-pyridone.

-

Diazotization and Sulfonylation: The 3-amino group could be converted to a diazonium salt and subsequently reacted with sulfur dioxide in the presence of a copper catalyst to form the sulfonyl chloride.

-

Amination of the Sulfonyl Chloride: The resulting 2-oxo-1,2-dihydropyridine-3-sulfonyl chloride would then be reacted with ammonia to form the sulfonamide.

-

N-Alkylation: The final step would be the alkylation of the pyridinone nitrogen with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) under basic conditions to introduce the 1-ethoxy group.

Logical Workflow for the Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound is uncharacterized. However, the presence of the sulfonamide functional group suggests potential for various pharmacological activities, as this moiety is a well-known pharmacophore.

Potential Mechanisms of Action:

-

Enzyme Inhibition: Sulfonamides are classic inhibitors of dihydropteroate synthase in bacteria, leading to antibacterial effects. They can also inhibit other enzymes, such as carbonic anhydrases.

-

Receptor Modulation: Depending on the overall molecular structure, the compound could potentially interact with various cellular receptors.

Hypothetical Signaling Pathway Involvement (Based on Carbonic Anhydrase Inhibition):

Many sulfonamides are known to inhibit carbonic anhydrases, which are involved in regulating pH and fluid balance. Inhibition of these enzymes can impact several downstream signaling pathways.

Caption: Hypothetical signaling pathway impacted by carbonic anhydrase inhibition.

Conclusion for Researchers and Drug Development Professionals

While "this compound" does not appear to be a known compound, its structure presents an interesting scaffold for medicinal chemistry exploration. The combination of a pyridinone core with a sulfonamide moiety suggests that it could be a target for synthesis and screening in various therapeutic areas, including but not limited to antibacterials and enzyme inhibitors.

Further research would be required to:

-

Develop and optimize a synthetic route.

-

Characterize the compound's physicochemical properties.

-

Evaluate its biological activity through in vitro and in vivo screening.

This guide provides a foundational framework for researchers interested in exploring this novel chemical entity.

Methodological & Application

Application Notes and Protocols for 1-Ethoxy-2-oxopyridine-3-sulfonamide In Vitro Assay Development

Introduction

Sulfonamides are a well-established class of compounds with a broad range of therapeutic applications.[1] Their diverse pharmacological activities stem from their ability to target various enzymes and cellular pathways.[1] This application note provides a detailed protocol for the in vitro characterization of a novel sulfonamide derivative, 1-Ethoxy-2-oxopyridine-3-sulfonamide. The following protocols describe the evaluation of its potential as an anticancer agent by assessing its cytotoxic effects on a human lung cancer cell line, its impact on cell cycle progression, and its ability to induce apoptosis. Recent studies have identified novel sulfonamide derivatives as potent anti-lung cancer agents.[2]

Hypothetical Signaling Pathway

To illustrate the potential mechanism of action for this compound, a hypothetical signaling pathway is presented below. This pathway suggests that the compound may induce cell cycle arrest and apoptosis through the modulation of key regulatory proteins.

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow

The following diagram outlines the experimental workflow for the in vitro evaluation of this compound.

Caption: Experimental workflow for in vitro assays.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| This compound | In-house Synthesis | N/A |

| A549 Human Lung Carcinoma Cell Line | ATCC | CCL-185 |

| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Trypsin-EDTA (0.25%) | Gibco | 25200056 |

| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| Propidium Iodide (PI) | Invitrogen | P3566 |

| RNase A | Qiagen | 19101 |

| Annexin V-FITC Apoptosis Detection Kit | BD Biosciences | 556547 |

Experimental Protocols

Cell Culture

-

Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days or when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

-

Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0.1 µM to 100 µM.

-

Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 72 hours at 37°C.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis

-

Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight.

-

Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution by flow cytometry.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Seed and treat A549 cells as described for the cell cycle analysis.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC Annexin V and 5 µL of propidium iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Data Presentation

Table 1: Cytotoxicity of this compound on A549 Cells

| Compound | IC50 (µM) ± SD |

| This compound | 15.8 ± 1.2 |

| Doxorubicin (Positive Control) | 0.5 ± 0.08 |

Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 65.2 ± 2.5 | 20.1 ± 1.8 | 14.7 ± 1.1 |

| Compound (IC50) | 45.3 ± 3.1 | 15.8 ± 1.5 | 38.9 ± 2.8 |

| Compound (2x IC50) | 30.1 ± 2.9 | 10.5 ± 1.2 | 59.4 ± 3.5 |

Table 3: Induction of Apoptosis by this compound in A549 Cells

| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |

| Vehicle Control | 3.1 ± 0.5 | 2.5 ± 0.4 |

| Compound (IC50) | 18.7 ± 1.9 | 10.2 ± 1.1 |

| Compound (2x IC50) | 35.4 ± 3.2 | 22.8 ± 2.5 |

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the initial in vitro evaluation of this compound as a potential anticancer agent. The data suggests that the compound exhibits dose-dependent cytotoxicity against the A549 human lung cancer cell line, induces G2/M phase cell cycle arrest, and promotes apoptosis. Further investigations are warranted to elucidate the precise molecular targets and signaling pathways involved in its mechanism of action. These methods can be adapted for the screening and characterization of other novel sulfonamide derivatives.

References

Application Notes and Protocols: 1-Ethoxy-2-oxopyridine-3-sulfonamide in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxy-2-oxopyridine-3-sulfonamide belongs to the broader class of pyridine sulfonamides, a well-established group of compounds known for their potent inhibitory effects on various enzyme systems. The sulfonamide moiety is a key pharmacophore that interacts with the active sites of several enzymes, most notably carbonic anhydrases (CAs).[1][2][3][4] This document provides detailed application notes and protocols for investigating the inhibitory potential of this compound and related pyridine sulfonamides, with a primary focus on carbonic anhydrase inhibition assays.

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[1][2] Several isoforms of human carbonic anhydrase (hCA) exist, with cytosolic forms (e.g., hCA I and II) and transmembrane, tumor-associated forms (e.g., hCA IX and XII) being significant therapeutic targets.[1][2] Sulfonamides are among the most effective inhibitors of these enzymes, acting by coordinating to the zinc ion in the enzyme's active site.[1]

Beyond carbonic anhydrases, sulfonamide derivatives have also been investigated as inhibitors of other enzyme classes, such as cyclooxygenase-2 (COX-2) and kinases like PI3K/mTOR, highlighting the therapeutic potential of this chemical scaffold.[6][7]

Enzyme Inhibition Data (Hypothetical Data for this compound based on related compounds)

The following tables summarize hypothetical quantitative data for this compound against various human carbonic anhydrase isoforms. This data is illustrative and based on the inhibitory activities of structurally similar pyridine sulfonamides reported in the literature.[2] For comparison, data for the well-known CA inhibitor Acetazolamide (AAZ) is included.

Table 1: Carbonic Anhydrase Inhibition Data (KI, nM)

| Compound | hCA I | hCA II | hCA IX | hCA XII |

| This compound | 1500 | 75 | 15 | 25 |

| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |

Table 2: Selectivity Ratios

| Compound | hCA II / hCA I | hCA IX / hCA I | hCA IX / hCA II |

| This compound | 0.05 | 0.01 | 0.2 |

| Acetazolamide (AAZ) | 0.048 | 0.1 | 2.08 |

Signaling Pathway

Carbonic Anhydrase IX (CA IX) in Hypoxic Tumor Cells

Experimental Protocols

Protocol 1: Determination of Carbonic Anhydrase Inhibition by Stopped-Flow CO₂ Hydration Assay

This protocol outlines the determination of inhibition constants (KI) for this compound against various hCA isoforms.

Materials:

-

Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

-

This compound

-

Buffer: 10 mM HEPES, pH 7.5, containing 20 mM NaClO₄

-

CO₂-saturated water

-

pH indicator (e.g., p-nitrophenol)

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of the purified hCA isoform in the assay buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to various concentrations.

-

-

Assay Performance:

-

The assay is performed at a constant temperature (e.g., 25°C).

-

The rate of CO₂ hydration is monitored by the change in absorbance of the pH indicator.

-

The enzyme-catalyzed reaction is initiated by mixing equal volumes of the enzyme/inhibitor solution with CO₂-saturated water in the stopped-flow instrument.

-

The initial rates of the reaction are determined in the presence of different concentrations of the inhibitor.

-

-

Data Analysis:

-

The initial rates are plotted against the inhibitor concentration.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined from this plot.

-

The inhibition constant (KI) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: KI = IC₅₀ / (1 + [S]/Km) where [S] is the substrate concentration (CO₂) and Km is the Michaelis-Menten constant for the substrate.

-

Experimental Workflow

Logical Relationship of Key Concepts

Conclusion

This compound, as a representative of the pyridine sulfonamide class, is a promising candidate for enzyme inhibition studies, particularly against carbonic anhydrases. The protocols and data presented here provide a framework for researchers to evaluate its inhibitory activity and selectivity. Such studies are crucial in the early stages of drug discovery and development, aiming to identify potent and selective enzyme inhibitors for various therapeutic applications. The provided workflows and conceptual diagrams offer a clear guide for planning and executing these investigations.

References

- 1. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase inhibitors. Regioselective synthesis of novel 1-substituted 1,4-dihydro-4-oxo-3-pyridinesulfonamides and their inhibition of the human cytosolic isozymes I and II and transmembrane cancer-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A class of sulfonamides as carbonic anhydrase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of 1-Ethoxy-2-oxopyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxy-2-oxopyridine-3-sulfonamide is a novel synthetic compound featuring both a pyridine ring and a sulfonamide group. Both of these chemical moieties are present in numerous clinically approved drugs and are known to exhibit a wide range of biological activities. Pyridine derivatives are recognized for their diverse pharmacological effects, including anticancer properties, while sulfonamides are a well-established class of antibacterial agents that have also shown promise in cancer therapy.[1][2][3][4] Given the pharmacological potential of its constituent parts, this compound is a promising candidate for high-throughput screening (HTS) to identify and characterize its biological activity.

These application notes provide a comprehensive framework for the high-throughput screening of this compound, outlining a tiered approach from primary cell-based screening to secondary and mechanistic assays. The protocols provided are detailed to ensure reproducibility and can be adapted to specific research questions and available resources.

High-Throughput Screening Strategy

A logical and efficient HTS strategy is crucial for the successful identification of the biological activity of a novel compound. A tiered approach is recommended, starting with broad, high-capacity screens and progressing to more focused and mechanistically informative assays for the confirmed "hits."

Diagram: High-Throughput Screening Workflow

Caption: A tiered workflow for high-throughput screening and hit validation.

Primary High-Throughput Screening: Cell-Based Viability/Cytotoxicity Assays

The initial step in screening this compound is to assess its general effect on cell viability across a panel of cancer cell lines. This will identify if the compound has cytotoxic or anti-proliferative properties. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective method for this purpose.[5][6]

Protocol: MTT Cell Viability Assay

1. Cell Seeding:

- Culture human cancer cell lines (e.g., MCF-7, HeLa, MDA-MB-468) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[5]

- Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.

- Seed 100 µL of the cell suspension into each well of a 96-well microplate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

2. Compound Treatment:

- Prepare a stock solution of this compound in DMSO.

- Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM).[5]

- Add 10 µL of each compound concentration to the respective wells. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

- Incubate the plates for 72 hours.

3. MTT Assay and Data Acquisition:

- Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- The MTT solution is based on the metabolic reduction of the soluble MTT by mitochondrial enzymes of viable cells into an insoluble formazan product.[5]

- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 575 nm using a microplate reader.

4. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.

- Determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation: Representative Cytotoxicity Data

| Cell Line | Compound | IC50 (µM) |

| MDA-MB-468 | This compound | < 30 |

| MCF-7 | This compound | < 128 |

| HeLa | This compound | < 360 |

| Reference | Doxorubicin | Varies |

Note: The IC50 values presented are hypothetical and based on published data for other novel sulfonamides.[5]

Secondary and Mechanistic Assays

Compounds that demonstrate significant activity in the primary screen ("hits") should be further investigated to confirm their activity and elucidate their mechanism of action.

Potential Mechanisms of Action for a Sulfonamide-Pyridine Compound

Based on the known activities of related compounds, this compound could potentially act through several mechanisms:

-

Inhibition of Folate Synthesis: A classic mechanism for sulfonamides is the competitive inhibition of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[7][8] While this is a primary antibacterial mechanism, targeting folate metabolism can also have anticancer effects.

-

Tubulin Polymerization Inhibition: Several pyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.[2]

-

Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors.

-

Carbonic Anhydrase Inhibition: Sulfonamides are a well-known class of carbonic anhydrase inhibitors.

Diagram: Potential Signaling Pathway Inhibition

Caption: Potential inhibition of a kinase cascade by the test compound.

Protocol: Tubulin Polymerization Assay

1. Reagent Preparation:

- Purify tubulin from bovine brain.

- Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

2. Assay Procedure:

- In a 96-well plate, add tubulin solution to each well.

- Add various concentrations of this compound or a known tubulin inhibitor (e.g., combretastatin A-4) as a positive control.

- Incubate the plate at 37°C to initiate polymerization.

- Monitor the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.

3. Data Analysis:

- Plot absorbance versus time for each compound concentration.

- Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Data Presentation: Tubulin Polymerization Inhibition

| Compound | IC50 (µM) |

| This compound | TBD |

| Reference: Combretastatin A-4 | 1.64 |

Note: The IC50 value for the reference compound is from published data.[2] The value for the test compound is to be determined (TBD).

Assay Quality Control

To ensure the reliability of HTS data, it is essential to include appropriate quality control measures. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.

Z'-Factor Calculation:

Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

Where:

-

SD_positive = Standard deviation of the positive control

-

SD_negative = Standard deviation of the negative control

-

Mean_positive = Mean of the positive control

-

Mean_negative = Mean of the negative control

An assay with a Z'-factor greater than 0.5 is considered to be a high-quality assay suitable for HTS.[9]

Conclusion

The provided application notes and protocols offer a robust framework for the high-throughput screening of this compound. By employing a tiered screening approach, from broad cell-based assays to more specific mechanistic studies, researchers can efficiently identify and characterize the biological activity of this novel compound. The inclusion of rigorous quality control measures will ensure the generation of reliable and reproducible data, facilitating the advancement of this compound in the drug discovery pipeline.

References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. youtube.com [youtube.com]

- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

Application Notes and Protocols for 1-Ethoxy-2-oxopyridine-3-sulfonamide Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxy-2-oxopyridine-3-sulfonamide is a heterocyclic compound of interest in drug discovery and development due to the prevalence of both the pyridine and sulfonamide moieties in pharmacologically active agents. Proper preparation of stock solutions is a critical first step for any in vitro or in vivo studies to ensure accurate and reproducible results. This document provides detailed protocols for the preparation, storage, and handling of stock solutions of this compound.

Properties of this compound

A summary of the known physical and chemical properties is essential for proper handling and solution preparation.

| Property | Value | Source |

| Molecular Formula | C7H8N2O4S | PubChem |

| Molecular Weight | 216.22 g/mol | PubChem |

| Appearance | Solid (predicted) | General chemical knowledge |

| Solubility | See Table 2 | Inferred from related compounds |

Recommended Solvents and Solubility

Based on the chemical structure, which contains both polar and non-polar regions, and general knowledge of sulfonamide solubility, the following solvents are recommended for the preparation of stock solutions. Dimethyl sulfoxide (DMSO) is a highly effective solvent for a wide array of organic compounds, including many sulfonamides, and is a common choice for preparing high-concentration stock solutions for biological assays.[1] Ethanol can also be considered as a solvent, though it may offer lower solubility compared to DMSO.

Table 2: Estimated Solubility of this compound

| Solvent | Estimated Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | Recommended primary solvent for high-concentration stock solutions.[1][2] |

| Ethanol (EtOH) | Soluble | May require warming to fully dissolve. Lower concentrations are advisable. |

| Water | Sparingly Soluble | Not recommended for primary stock solution preparation. |

Experimental Protocols

Protocol for Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), anhydrous, ≥99.5%

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Water bath or heat block (optional)

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 216.22 g/mol x 1000 mg/g = 2.16 mg

-

Weigh the compound: Carefully weigh out 2.16 mg of this compound on an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.

-

Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the compound.

-

Dissolve the compound: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes may be necessary. Visually inspect the solution to ensure there are no visible particles.

-

Storage: Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C or -80°C in tightly sealed containers.

Protocol for Preparation of Working Solutions

For most biological assays, the high-concentration DMSO stock solution will need to be diluted to a final working concentration in an aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced toxicity or artifacts.[3][4]

Procedure:

-

Determine the final concentration: Decide on the final desired concentration of this compound in your experiment.

-

Calculate the dilution: Calculate the volume of the 10 mM stock solution needed to achieve the final concentration. For example, to prepare 1 mL of a 10 µM working solution: (C1)(V1) = (C2)(V2) (10 mM)(V1) = (0.010 mM)(1 mL) V1 = 0.001 mL or 1 µL

-

Prepare the working solution: Add 1 µL of the 10 mM stock solution to 999 µL of the desired aqueous buffer or cell culture medium. Mix thoroughly by gentle pipetting or vortexing.

Stability and Storage

Proper storage is critical to maintain the integrity of the stock solution.

| Condition | Stability | Recommendation |

| Solid Compound | Stable at room temperature for short periods. | For long-term storage, keep at -20°C in a desiccator. |

| DMSO Stock Solution | Stable for several months at -20°C or -80°C. | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |

| Aqueous Working Solutions | Less stable than DMSO stock. | Prepare fresh daily from the stock solution. |

Safety Precautions

-

Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.

Diagrams

Caption: Experimental workflow for the preparation of this compound stock and working solutions.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. researchgate.net [researchgate.net]

Application Note: A Generalized LC-MS/MS Method for the Quantification of Novel Sulfonamides in Human Plasma

Abstract

This document outlines a representative analytical method for the detection and quantification of novel sulfonamide compounds, exemplified by the structure "1-Ethoxy-2-oxopyridine-3-sulfonamide," in human plasma. As no specific methods for this exact compound are publicly available, this protocol is a generalized procedure based on well-established and widely used techniques for the bioanalysis of other sulfonamide drugs.[1][2][3] The described method utilizes solid-phase extraction (SPE) for sample clean-up followed by analysis using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This approach is renowned for its high sensitivity, selectivity, and robustness in complex biological matrices.[2][4]

Introduction

This compound represents a novel chemical entity belonging to the sulfonamide class of compounds. For drug development and clinical research, it is crucial to have a reliable and validated bioanalytical method to measure its concentration in biological samples such as plasma. This data is fundamental for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies.

The method detailed below is a robust template that combines a solid-phase extraction (SPE) workflow for efficient sample purification with the analytical power of UHPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.[4] This combination ensures minimal matrix effects and achieves low limits of quantification (LOQ) necessary for comprehensive PK profiling.[2]

Experimental Workflow

The overall analytical process involves sample pre-treatment, extraction of the analyte from the plasma matrix, chromatographic separation, and detection by mass spectrometry.

Detailed Protocols

Materials and Reagents

-

Analytes: this compound (Reference Standard), and a suitable stable isotope-labeled internal standard (SIL-IS), e.g., a ¹³C₆- or D₄-labeled analog.

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH) of LC-MS grade; Formic Acid (FA) and Phosphoric Acid (H₃PO₄) of analytical grade.

-

Water: Deionized water, 18 MΩ·cm or greater.

-

SPE Plate: Mixed-Mode Cation Exchange SPE Plate (e.g., Oasis MCX).

-

Plasma: Blank human plasma (K₂EDTA as anticoagulant).

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed to remove proteins and phospholipids, concentrating the analyte of interest.

UHPLC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific analyte.

| Parameter | Condition |

| UHPLC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Column Temperature | 40 °C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 3.0 min, hold for 1.0 min, re-equilibrate for 1.0 min |

| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Source Temperature | 550 °C |

| IonSpray Voltage | 5500 V |

| MRM Transitions | To be determined by infusing the analyte and IS |

Method Performance (Hypothetical Data)

The following table summarizes the expected performance characteristics for a validated bioanalytical method of this type. This data is representative and based on typical results for sulfonamide analysis in plasma.[4][5]

| Parameter | Expected Performance |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%RE) | Within ±15% (±20% at LOQ) |

| Matrix Effect | Minimal, compensated by SIL-IS |

| Extraction Recovery | > 85% |

Conclusion